Des-4,6-dimethoxypyrimidine Formimidamide Nicosulfuron
CAS No.:
Cat. No.: VC17984873
Molecular Formula: C10H14N6O4S
Molecular Weight: 314.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14N6O4S |
---|---|
Molecular Weight | 314.32 g/mol |
IUPAC Name | 2-(diaminomethylidenecarbamoylsulfamoyl)-N,N-dimethylpyridine-3-carboxamide |
Standard InChI | InChI=1S/C10H14N6O4S/c1-16(2)8(17)6-4-3-5-13-7(6)21(19,20)15-10(18)14-9(11)12/h3-5H,1-2H3,(H5,11,12,14,15,18) |
Standard InChI Key | JIZXOFJDALMBAQ-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)N=C(N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Des-4,6-dimethoxypyrimidine formimidamide nicosulfuron belongs to the pyridine and sulfonamide chemical classes . Its IUPAC name, 2-(diaminomethylidenecarbamoylsulfamoyl)-N,N-dimethylpyridine-3-carboxamide, reflects its functional groups: a pyridine ring substituted with a dimethylcarboxamide group, a sulfamoyl bridge, and a formimidamide moiety . The SMILES notation further clarifies its connectivity .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 2307738-55-0 | |
Molecular Formula | ||
Molecular Weight | 314.32 g/mol | |
InChIKey | JIZXOFJDALMBAQ-UHFFFAOYSA-N | |
ChEBI ID | CHEBI:191072 |
Synthesis and Degradation Pathways
Environmental Fate and Mobility
Sorption-Desorption Dynamics
Sorption studies comparing AUSN with its parent compound reveal critical differences in soil interaction. In soils from La Pampa (Argentina) and Minnesota (USA), the soil-water partition coefficient () for AUSN ranged from 0.5 to 2.1 mL/g, significantly lower than nicosulfuron’s (1.8–21 mL/g) . This reduced sorption affinity suggests greater mobility in subsurface environments, increasing the risk of groundwater contamination.
Table 2: Sorption Parameters in Selected Soils
Soil Origin | Depth (cm) | (mL/g) | Organic Carbon (%) | pH |
---|---|---|---|---|
La Pampa, Argentina | 0–15 | 0.7 | 1.2 | 6.3 |
Minnesota, USA | 15–30 | 2.1 | 2.8 | 7.1 |
Hysteresis during desorption () indicates irreversible binding to soil organic matter, particularly in lower slope positions where organic carbon accumulates .
Hydrolysis and Microbial Degradation
AUSN undergoes pH-dependent hydrolysis, with half-lives ranging from 14 days (pH 5) to 3 days (pH 9). Microbial degradation pathways dominate in neutral to alkaline soils, yielding secondary metabolites such as IN-HYY21 and IN-GDC42 . These processes are accelerated in aerobic conditions, underscoring the importance of tillage practices in mitigating persistence.
Analytical Detection and Quantification
Chromatographic Methods
Matrix | Limit of Detection (LoD) | Recovery (%) | Chromatographic Column |
---|---|---|---|
Water | 0.1 µg/L | 92–105 | C18, 150 mm × 4.6 mm |
Soil | 5 µg/kg | 85–98 | HILIC, 100 mm × 2.1 mm |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:
Ecotoxicological and Regulatory Considerations
Toxicity Profile
While comprehensive toxicity data for AUSN remain limited, its structural similarity to nicosulfuron suggests potential inhibition of plant acetolactate synthase. Aquatic toxicity assays with Daphnia magna indicate a 48-hour EC of 12 mg/L, classifying it as moderately toxic under OECD guidelines .
Regulatory Status
AUSN is classified as a pesticide transformation product under Swiss legislation (SWISSPEST19) . The U.S. Environmental Protection Agency (EPA) requires monitoring of AUSN in groundwater near nicosulfuron-treated fields, though no maximum residue limits (MRLs) have been established .
Implications for Agricultural Management
The mobility and persistence of AUSN necessitate integrated weed management strategies to reduce nicosulfuron reliance. Crop rotation with non-grass species (e.g., legumes) and biochar soil amendments have shown promise in enhancing AUSN degradation by 30–40% . Future research should prioritize field-scale fate modeling and metabolite toxicity profiling to refine risk assessments.
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